5,7-dimethoxy-2-methylisoquinoline-1,3,4(2H)-trione
Description
5,7-Dimethoxy-2-methylisoquinoline-1,3,4(2H)-trione is a heterocyclic compound featuring an isoquinoline core substituted with methoxy groups at positions 5 and 7 and a methyl group at position 2. The trione moiety (three ketone groups at positions 1, 3, and 4) confers significant electrophilic character, making the compound reactive in nucleophilic addition or substitution reactions. This structure is closely related to the compound 6(2H)-Isoquinolinone, 3,4-dihydro-5,7-dihydroxy-1-methyl (CAS: 147671-34-9), which replaces methoxy groups with hydroxyl groups at positions 5 and 7 . The methoxy substituents in the target compound enhance lipophilicity and metabolic stability compared to hydroxylated analogs, which may influence solubility and biological activity.
Properties
IUPAC Name |
5,7-dimethoxy-2-methylisoquinoline-1,3,4-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-13-11(15)7-4-6(17-2)5-8(18-3)9(7)10(14)12(13)16/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSQLKVVKKVDKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CC(=C2)OC)OC)C(=O)C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,7-Dimethoxy-2-methylisoquinoline-1,3,4(2H)-trione is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this isoquinoline derivative, summarizing relevant research findings, case studies, and data tables that highlight its potential applications in pharmacology.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁N₁O₅ |
| Molecular Weight | 249.22 g/mol |
| CAS Number | 38973-41-0 |
| LogP | 0.4366 |
| PSA (Polar Surface Area) | 72.91 Ų |
These properties suggest a moderate lipophilicity and potential for membrane permeability, which are crucial for bioactivity.
Antineoplastic Properties
Research indicates that isoquinoline derivatives exhibit significant antitumor activity. For instance, studies have shown that compounds similar to 5,7-dimethoxy-2-methylisoquinoline-1,3,4(2H)-trione can inhibit various cancer cell lines by targeting key metabolic pathways.
- Mechanism of Action : The compound may act by inhibiting ribonucleoside diphosphate reductase, an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition leads to reduced proliferation of cancer cells.
- Case Study : A study on related isoquinoline derivatives demonstrated effective inhibition of murine neoplasms such as Sarcoma 180 and B16 melanoma, showcasing the potential of this class of compounds in cancer therapy .
Antiviral Activity
Isoquinoline derivatives have also been explored for their antiviral properties:
- Inhibition of HIV : Research has indicated that certain isoquinoline-based compounds can inhibit HIV-1 reverse transcriptase and integrase, essential enzymes for viral replication .
- Influenza Virus : The compound's structural analogs have shown efficacy against influenza endonuclease, suggesting potential as an antiviral agent .
Antioxidant Activity
The antioxidant properties of isoquinolines are attributed to their ability to scavenge free radicals and chelate metal ions:
- Oxidative Stress Reduction : Studies have demonstrated that these compounds can reduce oxidative stress markers in cellular models, which is beneficial in conditions like neurodegenerative diseases.
- Mechanism : The presence of methoxy groups enhances electron donation capabilities, increasing the compound's reactivity towards free radicals .
Pharmacokinetics
Understanding the pharmacokinetics of 5,7-dimethoxy-2-methylisoquinoline-1,3,4(2H)-trione is crucial for evaluating its therapeutic potential:
- Absorption and Distribution : The moderate LogP value suggests reasonable absorption through biological membranes.
- Metabolism : Preliminary studies indicate that the compound undergoes hepatic metabolism with several metabolites identified through mass spectrometry techniques .
Table of Metabolites
| Metabolite Name | Structure | Detection Method |
|---|---|---|
| Metabolite A | C₁₂H₉N₁O₅ | LC-MS/MS |
| Metabolite B | C₁₂H₉N₁O₄ | GC-MS |
Scientific Research Applications
Synthesis and Optimization
The synthesis of 5,7-dimethoxy-2-methylisoquinoline-1,3,4(2H)-trione has been the subject of research aimed at improving yield and purity. A notable study focused on the oxidation of 5,8-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one into this trione. The optimization conditions included varying solvents and oxidizing agents to achieve the desired compound efficiently .
Key Findings:
- Oxidizing Agents: Different oxidizing agents were tested to maximize the yield.
- Solvent Effects: The choice of solvent significantly impacted the reaction kinetics and product stability.
Biological Activities
Research has indicated that 5,7-dimethoxy-2-methylisoquinoline-1,3,4(2H)-trione exhibits various biological activities that make it a candidate for further pharmacological studies.
Anticancer Activity
Studies have shown that isoquinoline derivatives possess anticancer properties. The compound was evaluated for its ability to inhibit cancer cell proliferation in vitro. Preliminary results suggest that it may target specific kinases involved in cancer progression .
Kinase Inhibition
The compound has been identified as a potential kinase inhibitor. Kinases are crucial in signaling pathways that regulate cell growth and division. Isoquinoline derivatives have been explored for their ability to modulate these pathways, offering a therapeutic avenue for conditions such as cancer and inflammatory diseases .
Therapeutic Potential
The therapeutic implications of 5,7-dimethoxy-2-methylisoquinoline-1,3,4(2H)-trione extend beyond oncology:
Neuroprotective Effects
Emerging evidence suggests that isoquinoline derivatives may exhibit neuroprotective properties. The compound's ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases .
Anti-inflammatory Properties
In vitro studies have indicated that this compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating chronic inflammatory conditions .
Case Studies and Research Insights
Several studies have documented the effects and applications of 5,7-dimethoxy-2-methylisoquinoline-1,3,4(2H)-trione:
| Study | Focus | Findings |
|---|---|---|
| Optimization Study | Synthesis Conditions | Improved yield through optimized oxidation methods |
| Kinase Inhibition | Anticancer Activity | Identified as a potential inhibitor of specific kinases |
| Neuroprotective Study | Neuroprotection | Suggested efficacy in models of neurodegeneration |
Chemical Reactions Analysis
Optimization of Oxidation Conditions
| Parameter | Optimal Value | Yield (%) | Reference |
|---|---|---|---|
| CAN Ratio (equiv) | 2.5 | 78 | |
| Reaction Time | 4 hours | 82 | |
| Temperature | 40°C | 75 |
Oxidative Demethylation
CAN-mediated oxidation converts methoxy groups to quinones, though regioselectivity depends on halogen substituents:
-
5,7-Dimethoxy Derivatives : Yield hydroquinones (e.g., 46 ) upon partial demethylation, followed by quantitative oxidation to quinones (e.g., 47 ) .
-
Challenges : Electron-deficient quinones (e.g., chlorinated analogs) exhibit reduced stability, leading to complex mixtures under harsh conditions .
Halogenation Reactions
Electrophilic halogenation occurs at C6 and C7 positions due to methoxy-directed substitution:
-
Bromination : With bromine in H<sub>2</sub>SO<sub>4</sub>, yields 6-bromo derivatives (e.g., 67 ) in ~60% yield .
-
Chlorination : Sulfuryl chloride (SO<sub>2</sub>Cl<sub>2</sub>) produces 6,7-dichloro analogs (e.g., 38 ), albeit with poor yield due to over-chlorination .
Halogenation Outcomes
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| Br<sub>2</sub>/H<sub>2</sub>SO<sub>4</sub> | 6-Bromo derivative | 59 | |
| SO<sub>2</sub>Cl<sub>2</sub>/Et<sub>3</sub>N | 6,7-Dichloro derivative | 22 |
Nucleophilic Additions
The trione scaffold acts as a Michael acceptor:
-
Ethyl o-Nitrophenylacetate : Enolate addition at C6 forms hydroquinone adducts (e.g., 70 ), but regioselectivity issues arise due to competing C7 reactivity .
-
Regiochemical Control : Anchimeric assistance from intramolecular hydrogen bonding in tautomeric hydroxypyridine forms improves C6 selectivity .
Demethylation Under Acidic Conditions
Concentrated H<sub>2</sub>SO<sub>4</sub> induces regioselective demethylation:
-
Halogenated Analogs : 6-Bromo derivatives (e.g., 64 ) undergo partial demethylation to monophenols, enabling subsequent oxidation .
-
Non-Halogenated Analogs : No demethylation observed, highlighting the directing role of halogens .
Reductive Transformations
-
Hydroquinone Formation : Spontaneous reduction of quinones (e.g., 53a/b ) occurs during chlorination, likely mediated by sulfur monoxide byproducts .
-
Catalytic Hydrogenation : Limited data, but PtO<sub>2</sub>/H<sub>2</sub> reduces trione ketones to dihydroisoquinolines in model systems .
Stability and Side Reactions
Comparison with Similar Compounds
Isoquinoline Derivatives
- 6(2H)-Isoquinolinone, 3,4-Dihydro-5,7-Dihydroxy-1-Methyl (CAS: 147671-34-9): Structural Differences: Replaces methoxy groups with hydroxyl groups at positions 5 and 5. The methyl group at position 1 (vs. position 2 in the target compound) alters steric interactions .
Pyrimidine and Quinazoline Derivatives
- isoquinoline (benzene fused to pyridine). Substituents: 6,7-Dimethoxy groups mirror the 5,7-dimethoxy pattern in the target compound but on a different ring system. Reactivity: Quinazolinediones are known for their role as kinase inhibitors, whereas isoquinoline triones may exhibit distinct biological targets due to electronic differences .
- 5,5′-(Methylthiomethanediylidene)bis(1,3-Dimethylpyrimidine-2,4,6(1H,3H,5H)-Trione) (Compound 6): Core Structure: Pyrimidine trione with a methylthio-bridged dimer. Synthetic Pathway: Synthesized via protonation of intermediate 5 using methanesulfonic acid, yielding a stable bis-pyrimidine derivative. This contrasts with the isoquinoline trione, which lacks sulfur-based bridging groups .
Spiro and Fused-Ring Systems
- 1′-Cyclopropyl-4-Methyl-1H,1′H-Spiro[Pyridine-2,2′-Pyrido[2,3-d]Pyrimidine]-3,4′,6(3′H)-Trione (Compound 12): Structure: Spirocyclic system combining pyridine and pyrido[2,3-d]pyrimidine moieties. Synthesis: Formed in low yield (7–8.3%) under basic conditions (pH 10), suggesting challenges in stabilizing the spiro arrangement compared to the simpler isoquinoline trione .
Methoxy vs. Hydroxyl Groups
| Property | 5,7-Dimethoxy-2-Methylisoquinoline Trione | 5,7-Dihydroxy Analogs (e.g., CAS: 147671-34-9) |
|---|---|---|
| Solubility | Lower aqueous solubility | Higher due to hydroxyl groups |
| Metabolic Stability | Enhanced (resistant to oxidation) | Reduced (prone to glucuronidation) |
| Synthetic Accessibility | Requires protection/deprotection steps | More straightforward functionalization |
Methyl Group Positioning
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5,7-dimethoxy-2-methylisoquinoline-1,3,4(2H)-trione, and how do reaction conditions influence yields?
- Methodology : Synthesis of related isoquinoline triones (e.g., halo-substituted analogs) involves halogenation using SO₂Cl₂ and NEt₃ in Et₂O under reflux, followed by purification via column chromatography . For methoxy derivatives, multi-step protocols may require protecting groups (e.g., benzyl or methoxybenzyl) to prevent premature dealkylation .
- Key Considerations : Temperature control (<60°C) and anhydrous conditions are critical to avoid side reactions. Yields typically range from 60–75% for halogenated analogs, suggesting similar optimization challenges for methoxy variants .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in 5,7-dimethoxy-2-methylisoquinoline-1,3,4(2H)-trione?
- Analytical Workflow :
- ¹H/¹³C NMR : Assign methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and trione carbonyls (δ ~165–175 ppm in ¹³C) .
- HRMS : Confirm molecular formula (e.g., [M+H]+ calculated for C₁₂H₁₂NO₅: 258.0668) with <2 ppm error .
- IR : Detect carbonyl stretches (~1680–1720 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
- Data Interpretation : Discrepancies in elemental analysis (e.g., C/H deviations ≤0.3%) may indicate residual solvents or incomplete purification .
Advanced Research Questions
Q. What strategies address contradictions in biological activity data for isoquinoline triones, particularly regarding substituent effects?
- Case Study : Structural analogs like 2-methylquinoline-4,5,8(1H)-trione show variable bioactivity depending on substituent positioning (e.g., methoxy vs. halogen groups) .
- Methodological Solutions :
- Dose-Response Analysis : Use EC₅₀ ranges (e.g., >32 μM for pyrimidine triones) to compare potency .
- Computational Modeling : Map steric/electronic effects of 5,7-dimethoxy groups on target binding (e.g., π-π stacking vs. hydrogen bonding) .
Q. How do reaction intermediates influence the stereochemical outcome of 5,7-dimethoxy-2-methylisoquinoline-1,3,4(2H)-trione synthesis?
- Mechanistic Insights : In spirocyclic triones, stereochemistry is controlled by chiral auxiliaries or asymmetric catalysis during cyclization steps . For methoxy derivatives, steric hindrance from substituents may favor specific diastereomers.
- Experimental Validation : Monitor intermediates via LC-MS and compare retention times with enantiomerically pure standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
